Molybdenocene dichloride

Catalog No.
S613944
CAS No.
12184-22-4
M.F
C10H20Cl2Mo
M. Wt
307.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molybdenocene dichloride

CAS Number

12184-22-4

Product Name

Molybdenocene dichloride

IUPAC Name

cyclopentane;dichloromolybdenum

Molecular Formula

C10H20Cl2Mo

Molecular Weight

307.1 g/mol

InChI

InChI=1S/2C5H10.2ClH.Mo/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2

InChI Key

IBMXWMVSIBGZOF-UHFFFAOYSA-L

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Cl-].[Mo+4]

Synonyms

dichlorobis(n(5)-cyclopentadienyl)molybdenum (IV), molybdocene dichloride, molybdocene dichloride, molybdenum (1+)

Canonical SMILES

C1CCCC1.C1CCCC1.Cl[Mo]Cl

Application in Cancer Research

The Specific Scientific Field: The specific scientific field of this application is Cancer Research .

A Comprehensive and Detailed Summary of the Application: Molybdenocene dichloride has been studied for its potential anti-cancer properties . A series of six highly lipophilic Cp-substituted molybdenocenes bearing different bioactive chelating ligands was synthesized and characterized . These compounds showed a greatly increased cytotoxic potency when compared to the non-Cp-substituted counterparts .

A Detailed Description of the Methods of Application or Experimental Procedures: The compound is prepared from molybdocene dihydride by treatment with chloroform . In vitro experiments were performed with the dichlorido precursor, (Ph2C Cp)2MoCl2 and the in vitro most active complex, containing the thioflavone ligand . Proteomic studies were also conducted on these two compounds .

A Thorough Summary of the Results or Outcomes Obtained: The in vivo experiments showed an inhibition of tumour growth . Proteomic studies demonstrated a significant regulation of tubulin-associated and mitochondrial inner membrane proteins for both compounds and a strong metabolic effect of the thioflavone containing complex .

Application in Bioorganometallic Chemistry

The Specific Scientific Field: The specific scientific field of this application is Bioorganometallic Chemistry .

Application in Organometallic Chemistry

The Specific Scientific Field: The specific scientific field of this application is Organometallic Chemistry .

A Comprehensive and Detailed Summary of the Application: Molybdenocene dichloride is an organomolybdenum compound with the formula (η 5-C 5 H 5) 2 MoCl 2 and is commonly abbreviated as Cp 2 MoCl 2 . It is a brownish-green air- and moisture-sensitive powder . In the research laboratory, it is used to prepare many derivatives .

Molybdenocene dichloride, chemically known as bis(cyclopentadienyl)molybdenum dichloride, is an organometallic compound with the formula C10H10Cl2Mo\text{C}_{10}\text{H}_{10}\text{Cl}_{2}\text{Mo}. It consists of two cyclopentadienyl rings (aromatic five-membered rings) coordinated to a molybdenum center in the oxidation state of four, along with two chloride ligands. This compound is categorized as a sandwich complex, characterized by its unique clamshell geometry where the molybdenum atom is situated between the two cyclopentadienyl rings . Molybdenocene dichloride is notable for its air and moisture sensitivity, typically appearing as a brownish-green powder .

, including:

  • Coordination Chemistry: It can form stable complexes with nucleobases and nucleotides, engaging in coordination at specific nitrogen and oxygen sites. For instance, it forms chelates with N-methylcytosine and N-methyladenine, demonstrating distinct coordination modes .
  • Redox Reactions: The compound exhibits irreversible redox behavior under physiological conditions, which is significant in biological systems where redox processes can lead to cellular damage .
  • Hydrolytic Cleavage: Molybdenocene dichloride catalyzes the hydrolytic cleavage of phosphate esters in aqueous solutions, indicating potential applications in biochemical processes .

Molybdenocene dichloride has garnered attention for its potential anticancer properties. Research indicates that it may inhibit protein kinase C and interact with tubulin by coordinating to cysteine residues, which could disrupt cellular processes involved in cancer proliferation . Additionally, its interaction with DNA and phosphoester bonds suggests mechanisms that could lead to genotoxic effects, making it a candidate for further investigation as an anticancer agent .

Several methods exist for synthesizing molybdenocene dichloride:

  • Direct Synthesis: The compound can be synthesized through the reaction of molybdenum(IV) chloride with cyclopentadiene:
    MoCl4+2C5H6C5H5MoCl2C5H5+2HCl\text{MoCl}_4+2\text{C}_5\text{H}_6\rightarrow \text{C}_5\text{H}_5\text{MoCl}_2\text{C}_5\text{H}_5+2\text{HCl}
  • Alternative Routes: Other methods include the reduction of molybdenum compounds or the reaction of molybdenum oxides with chlorinated organic compounds under controlled conditions .

Molybdenocene dichloride has several notable applications:

  • Anticancer Research: Its potential as an anticancer drug is being explored due to its unique biological activity and ability to interact with cellular components.
  • Catalysis: The compound's ability to catalyze hydrolytic reactions positions it as a useful agent in synthetic chemistry and biochemical applications.
  • Material Science: As a precursor for other molybdenum-containing materials, it plays a role in the development of novel materials with specific properties.

Studies have demonstrated that molybdenocene dichloride interacts with various biomolecules. For example:

  • It forms stable species at physiological pH, indicating its potential stability in biological systems.
  • Binding studies reveal that it can coordinate with proteins and nucleic acids, affecting their function and stability .

These interactions highlight the compound's multifaceted role in biological systems and its potential therapeutic applications.

Molybdenocene dichloride is part of a broader class of metallocenes and organometallic compounds. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Titanocene dichlorideSandwich complexKnown for its anticancer properties
Zirconocene dichlorideSandwich complexExhibits different reactivity patterns
Hafnocene dichlorideSandwich complexSimilar structural properties but different metal

Molybdenocene dichloride stands out due to its specific interactions with biological molecules and its unique redox properties, which are less pronounced in other metallocenes. Its ability to form stable complexes under physiological conditions further distinguishes it from similar compounds.

Exact Mass

307.999610 g/mol

Monoisotopic Mass

307.999610 g/mol

Heavy Atom Count

13

Wikipedia

Molybdocene_dichloride

Dates

Modify: 2024-04-14

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